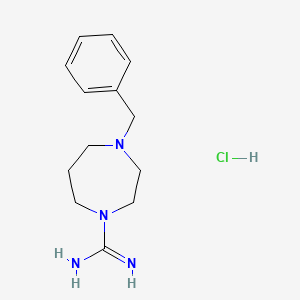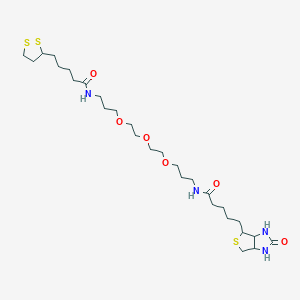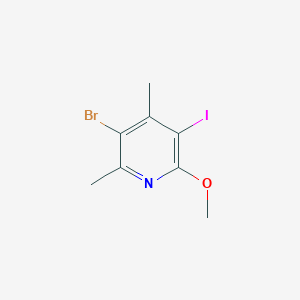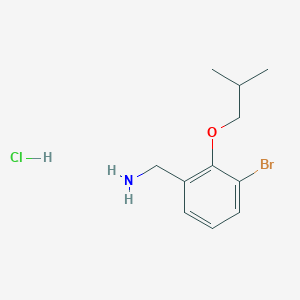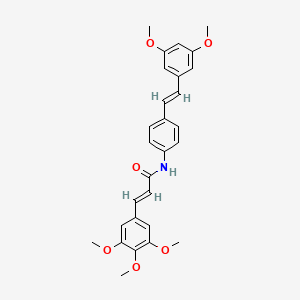
Stat3-IN-1
Vue d'ensemble
Description
“Stat3-IN-1” is a potent, selective, and orally active inhibitor of STAT3 . It has IC50 values of 1.82 μM and 2.14 μM in HT29 and MDA-MB 231 cells, respectively . It is capable of inducing apoptosis in tumor cells .
Synthesis Analysis
While specific synthesis details for “Stat3-IN-1” were not found, a related study discusses the design, synthesis, and in vitro anticancer activity of novel C3-linked 1,2,4-triazole-N-arylamide hybrids . The 1,2,4-triazole derivatives were synthesized by linking the triazole-thione moiety through amide hydrophilic linkers with diverse lipophilic fragments .
Applications De Recherche Scientifique
Cancer Research
- Summary of Application : STAT3 is a transcriptional factor involved in almost all cancer hallmark features including tumor proliferation, metastasis, angiogenesis, immunosuppression, tumor inflammation, metabolism reprogramming, drug resistance, and cancer stemness . Therefore, STAT3 has become a promising therapeutic target in a wide range of cancers .
- Methods of Application : The current development of advanced technologies and novel therapeutic strategies in STAT3 inhibitors has moved toward “druggable”. A series of selective inhibitors that directly or indirectly target STAT3 have been identified .
- Results or Outcomes : Most of these inhibitors show excellent tumor inhibitory effects in preclinical and clinical trials. However, no clinically applicable drugs that directly targeting STAT3 has been approved for clinical use so far .
Cancer Immunotherapy
- Summary of Application : STAT3 is broadly hyperactivated both in cancer and non-cancerous cells within the tumor ecosystem and plays important roles in inhibiting the expression of crucial immune activation regulators and promoting the production of immunosuppressive factors . Therefore, targeting the STAT3 signaling pathway has emerged as a promising therapeutic strategy for numerous cancers .
- Methods of Application : The blockage of immune checkpoints, including programmed cell death protein 1 (PD-1), programmed cell death 1 ligand 1 (PD-L1) and cytotoxic T-lymphocyte-associated protein 4 (CTLA-4), improves clinical outcomes in subsets of patients with cancers previously considered to be essentially untreatable .
- Results or Outcomes : The current status for the development of STAT3-targeting therapeutic approaches is promising, and recent advances in STAT3-based combination immunotherapy provide new insights into the translational application of STAT3 in cancer .
Immune Cell Differentiation and Function
- Summary of Application : STAT3 activities are involved in regulating many distinct processes including immune cells differentiation and function .
- Results or Outcomes : The outcomes would vary depending on the specific research question and experimental design. However, generally, the results would provide insights into how STAT3 regulates immune cell differentiation and function .
Embryonic Stem Cells Pluripotency
- Summary of Application : STAT3 plays a role in maintaining the pluripotency of embryonic stem cells .
- Results or Outcomes : The results could provide insights into the role of STAT3 in maintaining stem cell pluripotency and potentially inform strategies for stem cell-based therapies .
Cell Metabolism
- Summary of Application : STAT3 is involved in regulating cell metabolism .
- Results or Outcomes : The results could provide insights into how STAT3 regulates cell metabolism and potentially inform strategies for treating metabolic disorders .
Autophagy
- Summary of Application : STAT3 plays a role in regulating autophagy .
- Results or Outcomes : The results could provide insights into how STAT3 regulates autophagy and potentially inform strategies for treating diseases associated with dysregulated autophagy .
Development and Maintenance of Cancer Stem Cells
- Summary of Application : STAT3 contributes to the development and maintenance of cancer stem cells .
- Results or Outcomes : The results could provide insights into how STAT3 regulates cancer stem cell behavior and potentially inform strategies for targeting cancer stem cells in therapy .
Cancer Immune Evasion and Resistance to Therapy
- Summary of Application : STAT3 plays a role in cancer immune evasion and resistance to chemotherapy and radiotherapy .
- Results or Outcomes : The results could provide insights into how STAT3 regulates immune evasion and therapy resistance in cancer, and potentially inform strategies for improving the effectiveness of cancer therapy .
Epigenetic Regulation
- Summary of Application : STAT3 is involved in epigenetic regulation .
- Results or Outcomes : The results could provide insights into how STAT3 regulates epigenetic processes and potentially inform strategies for treating diseases associated with dysregulated epigenetics .
Tumor Inflammation
- Summary of Application : STAT3 plays a role in tumor inflammation .
- Results or Outcomes : The results could provide insights into how STAT3 regulates tumor inflammation and potentially inform strategies for treating diseases associated with dysregulated inflammation .
Metabolic Reprogramming
- Summary of Application : STAT3 is involved in metabolic reprogramming .
- Results or Outcomes : The results could provide insights into how STAT3 regulates metabolic reprogramming and potentially inform strategies for treating metabolic disorders .
Exosome-Related Biological Activities
- Summary of Application : STAT3 is involved in exosome-related biological activities .
- Results or Outcomes : The results could provide insights into how STAT3 regulates exosome-related biological activities and potentially inform strategies for treating diseases associated with dysregulated exosome function .
Orientations Futures
The critical role that overexpression and/or hyperactivation of STAT3 plays in the development of multiple cancers has spawned considerable effort to develop inhibitory molecules with potential for clinical application . Therefore, future research may focus on the development of more effective STAT3 inhibitors and their potential use in combination therapies .
Propriétés
IUPAC Name |
(E)-N-[4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO6/c1-31-23-14-20(15-24(18-23)32-2)7-6-19-8-11-22(12-9-19)29-27(30)13-10-21-16-25(33-3)28(35-5)26(17-21)34-4/h6-18H,1-5H3,(H,29,30)/b7-6+,13-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZAEBHIXYBHKA-FCXQYMQBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)NC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C=C/C2=CC=C(C=C2)NC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Stat3-IN-1 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Bromo-7-fluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1383986.png)
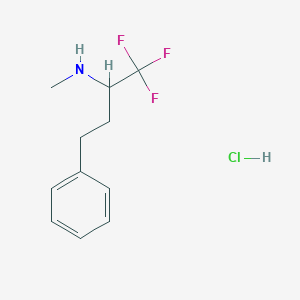
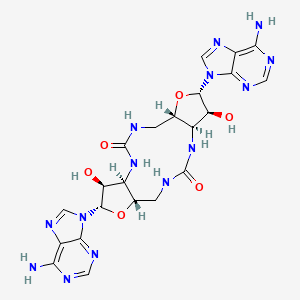
![Ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B1383991.png)
![(3S)-3-Acetamido-4-[[(2S)-1-[[1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1383992.png)
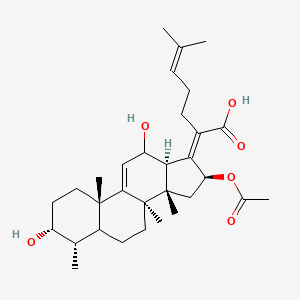

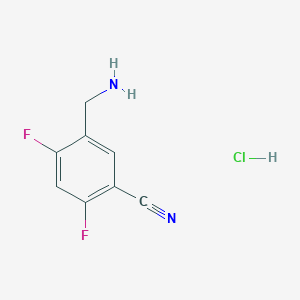
![Benzoic acid, 3,5-bis[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-, methyl ester](/img/structure/B1384000.png)
![(7E)-7-[2-hydroxy-3-(6-hydroxy-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-4-oxocyclobut-2-en-1-ylidene]-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5(13),8-dien-6-one](/img/structure/B1384001.png)
